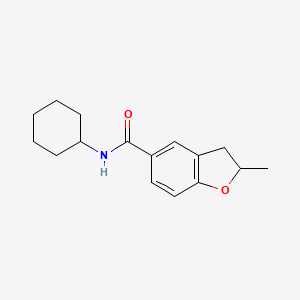

![molecular formula C18H25N5O2S B4007968 2-methyl-8-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2,8-diazaspiro[5.5]undecane](/img/structure/B4007968.png)

2-methyl-8-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2,8-diazaspiro[5.5]undecane

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives often involves strategies such as the double Michael addition reaction, demonstrating the versatility of this approach in constructing complex spirocyclic frameworks efficiently. For instance, a methodology for synthesizing 2,4-diazaspiro[5.5]undecane derivatives via cascade cyclization involving [5+1] double Michael addition has been developed, showcasing the capability to furnish these compounds in excellent yields from easily accessible precursors containing aryl and heteroaryl substituents (Islam et al., 2017).

Molecular Structure Analysis

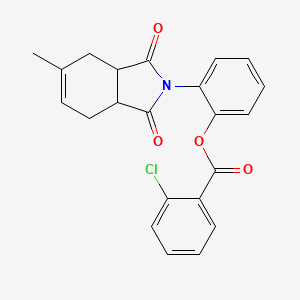

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by the presence of a spiro linkage connecting a cyclohexane ring to another cyclic structure, often containing nitrogen atoms. Crystal structure analysis reveals that these compounds typically exhibit a chair conformation for the cyclohexanone unit, with molecular packing in the crystal lattice being significantly influenced by intermolecular hydrogen bonding and π-π stacking interactions (Islam et al., 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including bromination, cyanoethylation, and alkylation, leading to the formation of mono- and di-substituted derivatives. These reactions are crucial for functionalizing the spirocyclic framework and enhancing the compound's utility in different chemical contexts (Kuroyan et al., 1986).

Wissenschaftliche Forschungsanwendungen

Efficient Synthesis of Spiro Heterocycles

Catalyst-Free Synthesis

A study demonstrated an efficient catalyst-free synthesis of nitrogen-containing spiro heterocycles, including 2,4-diazaspiro[5.5]undecane derivatives, via a [5+1] double Michael addition reaction. This method produced high yields within a short reaction time, emphasizing the significance of diazaspiro compounds in organic synthesis (Aggarwal, Vij, & Khurana, 2014).

Synthesis and Characterization

Synthesis and Photophysical Studies

Another research focused on the synthesis and photophysical studies of diazaspiro compounds, offering insights into their solvatochromic behavior and fluorescence properties. The study highlights the utility of these compounds in understanding solvent effects on photophysical behavior, potentially relevant for designing fluorescent materials or sensors (Aggarwal & Khurana, 2015).

Applications in Drug Development

Antagonistic Properties

Research into the applications of diazaspiro[5.5]undecane derivatives in medicinal chemistry revealed their potential as CCR8 antagonists, useful in treating chemokine-mediated diseases, particularly respiratory diseases like asthma and chronic obstructive pulmonary disease (Norman, 2007).

Solid-Phase Synthesis

Microwave-Assisted Solid-Phase Synthesis

The microwave-assisted solid-phase synthesis technique has been applied to synthesize piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes. This method underscores the adaptability of diazaspiro[5.5]undecane frameworks in facilitating the synthesis of complex heterocyclic compounds under solid-phase conditions, showcasing their versatility in drug discovery and development (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).

Eigenschaften

IUPAC Name |

(8-methyl-2,8-diazaspiro[5.5]undecan-2-yl)-[5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)furan-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O2S/c1-22-8-2-6-18(11-22)7-3-9-23(12-18)16(24)15-5-4-14(25-15)10-26-17-19-13-20-21-17/h4-5,13H,2-3,6-12H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBLHSPLTQFALX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2(C1)CCCN(C2)C(=O)C3=CC=C(O3)CSC4=NC=NN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

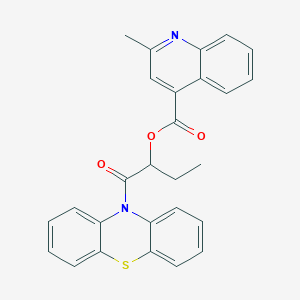

![3-(1H-indol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)propyl]propanamide](/img/structure/B4007901.png)

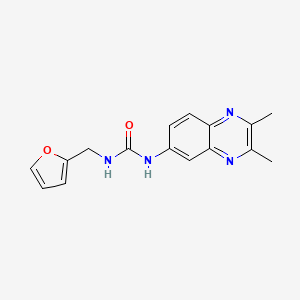

![N-(2-ethoxybenzyl)-N-ethyl-2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B4007908.png)

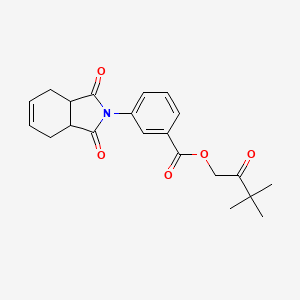

![N-(3-chloro-2-methylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4007923.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4007936.png)

![5-{[(4-methoxyphenyl)amino]methylene}-1-(2-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4007946.png)

![N-(4-chlorophenyl)-N'-{2-[4-(4-fluorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4007957.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B4007978.png)

![methyl 2-{[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]amino}benzoate](/img/structure/B4007981.png)

![1,1'-(dibenzo[b,d]furan-2,8-diyldisulfonyl)dipiperidine](/img/structure/B4007985.png)